molecular formula C9H18Cl3N2O2P B1681587 Trofosfamide CAS No. 22089-22-1

Trofosfamide

Numéro de catalogue B1681587
Numéro CAS: 22089-22-1
Poids moléculaire: 323.6 g/mol
Clé InChI: UMKFEPPTGMDVMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trofosfamide is a nitrogen mustard alkylating agent . It is sometimes abbreviated as “TRO” and has been used in trials to study its effects on various conditions such as ependymoma, medulloblastoma, sarcoma, soft tissue, supratentorial PNET, and recurrent brain tumors .


Molecular Structure Analysis

Trofosfamide has a molecular formula of C9H18Cl3N2O2P and a molar mass of 323.58 g·mol−1 . Its IUPAC name is N,N,3-tris(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trofosfamide include a density of 1.4±0.1 g/cm3, boiling point of 393.7±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±3.0 kJ/mol and a flash point of 191.9±30.7 °C .

Applications De Recherche Scientifique

1. Treatment of Diffuse Large B-Cell Lymphoma

  • Summary of Application: Trofosfamide, an oxazaphosphorine derivative, has been used as an alternative treatment option for patients with lymphoproliferative diseases unsuitable for conventional chemotherapy agents and protocols because of age, comorbidity, or poor performance score .
  • Methods of Application: Trofosfamide was given orally at a dose of 50 mg twice daily alone, or in combination with standard-dose rituximab .

2. Treatment of Progressive Glioblastoma

  • Summary of Application: Trofosfamide, in combination with etoposide, has been used as a treatment option for adult patients with progressive glioblastoma .
  • Methods of Application: The study collected clinicopathological data from adult progressive glioblastoma patients treated with the combination of trofosfamide and etoposide for more than four weeks .
  • Results: The treatment was found to be safe in adult glioblastoma patients. The median progression-free survival was 3.1 months and median overall survival was 9.0 months . High-grade adverse events were observed in 73% of patients, with hematotoxicity comprising the majority of adverse events .

Safety And Hazards

Trofosfamide may increase the immunosuppressive activities of certain drugs . It is also associated with several hazards, including toxicity if swallowed, potential to cause genetic defects and cancer, potential to damage fertility or the unborn child, and potential to cause damage to organs through prolonged or repeated exposure .

Orientations Futures

While Trofosfamide has been used in trials for various conditions, its potential value in both first-line and relapsed/refractory DLCBL merits further investigation and is probably underestimated . The combination of Trofosfamide and etoposide has shown promise in the treatment of progressive glioblastoma, suggesting potential beneficial effects .

Propriétés

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865031
Record name Trifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trofosfamide

CAS RN

22089-22-1, 72282-84-9, 72282-85-0
Record name Trofosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22089-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trofosfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC314928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC314927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trofosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trofosfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trofosfamide
Reactant of Route 2
Reactant of Route 2
Trofosfamide
Reactant of Route 3
Reactant of Route 3
Trofosfamide
Reactant of Route 4
Reactant of Route 4
Trofosfamide
Reactant of Route 5
Reactant of Route 5
Trofosfamide
Reactant of Route 6
Reactant of Route 6
Trofosfamide

Citations

For This Compound
1,960
Citations
D Latz, N Nassar, R Frank - Oncology Research and Treatment, 2004 - karger.com
… , trofosfamide revealed activity against a broad spectrum of animal tumors [6, 7]. In the clinical situation trofosfamide is … of trofosfamide in the palliative therapy of different malignancies. …
Number of citations: 29 karger.com
GR Mohn, J Ellenberger - Mutation Research/Reviews in Genetic …, 1976 - Elsevier
Eighteen years after the first published reports of its synthesis in the Chemistry Department of Asta-Werke, Brackwede, Germany [7] and of its tumorgrowth inhibiting properties [8], …
Number of citations: 121 www.sciencedirect.com
T Vogt, C Hafner, K Bross, F Bataille… - … Journal of the …, 2003 - Wiley Online Library
… Trofosfamide is an alkylating oxazaphosphorine and is available as an oral formulation.18 Continuous daily application of low-dose trofosfamide usually is tolerated well by patients,19 …
Number of citations: 175 acsjournals.onlinelibrary.wiley.com
K Jahnke, NE Bechrakis, SE Coupland… - Graefe's Archive for …, 2004 - Springer
… We report the effect of oral trofosfamide in one patient with PIOL and another with “oculocerebral” lymphoma. Trofosfamide was chosen because of its known anti-lymphoma activity [1, …
Number of citations: 19 link.springer.com
N Brock, J Stekar, J Pohl, U Niemeyer… - Arzneimittel …, 1979 - europepmc.org
The urotoxicity of oxazaphosphorine cytostatics is not based on their alkylating activity but on the presence of acrolein, which is spontaneously formed in the urine from the primary …
Number of citations: 288 europepmc.org
E Wist, T Risberg - Acta Oncologica, 1991 - Taylor & Francis
… were treated with oral trofosfamide 50mg tid Median age was … The oxazaphosphorine trofosfamide (1) has been used in the … We here report a phase I1 study on trofosfamide treatment …
Number of citations: 27 www.tandfonline.com
A Reichle, K Bross, T Vogt, F Bataille… - … Journal of the …, 2004 - Wiley Online Library
… doses) along with 50 mg oral trofosfamide administered 3 times daily. Treatment was … their trofosfamide therapy was discontinued before the onset of disease progression. Trofosfamide …
Number of citations: 112 acsjournals.onlinelibrary.wiley.com
K Jahnke, E Thiel, NE Bechrakis, G Willerding… - Journal of neuro …, 2009 - Springer
We evaluated response, progression-free survival (PFS), overall survival (OS), relapse patterns and long-term toxicity of intraocular lymphoma (IOL) patients treated with ifosfamide (IFO…
Number of citations: 52 link.springer.com
JEA Wolff, G Mölenkamp, S Westphal… - … Journal of the …, 2000 - Wiley Online Library
BACKGROUND Glioblastoma multiforme in childhood is rare, and the prognosis for patients with the disease is poor. The Pediatric Oncology Society of the Germanic language group (…
C Kollmannsberger, W Brugger, JT Hartmann… - Anti-cancer …, 1999 - journals.lww.com
… only published study examining trofosfamide therapy in patients with metastatic STS" However, the three responding patients in this study had received trofosfamide as first-line therapy. …
Number of citations: 52 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.